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Compound of Interest

4-(Difluoromethoxy)piperidine
Compound Name:
hydrochloride

Cat. No.: B1448477

An In-Depth Technical Guide to 4-(Difluoromethoxy)piperidine Hydrochloride: A Key
Building Block for Modern Drug Discovery

For researchers, medicinal chemists, and professionals in drug development, the strategic
incorporation of fluorinated motifs into molecular scaffolds is a cornerstone of modern
therapeutic design. The difluoromethoxy group, in particular, offers a unique constellation of
properties that can profoundly influence a compound's metabolic stability, lipophilicity, and
target-binding affinity. When coupled with the privileged piperidine scaffold, the resulting
building block, 4-(Difluoromethoxy)piperidine hydrochloride (CAS Number: 1630907-16-2),
emerges as a valuable tool for crafting next-generation therapeutics.[1][2]

This technical guide provides a comprehensive overview of 4-(Difluoromethoxy)piperidine
hydrochloride, synthesizing its chemical properties, plausible synthetic strategies, and its
significant potential in medicinal chemistry. As a Senior Application Scientist, the insights
presented herein are grounded in established chemical principles and field-proven applications
of related structures, aiming to empower researchers in their quest for novel and effective drug
candidates.

PART 1: Core Physicochemical and Structural
Characteristics
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4-(Difluoromethoxy)piperidine hydrochloride is a fluorinated heterocyclic compound that
serves as a versatile intermediate in organic synthesis. The presence of the difluoromethoxy (-
OCHF2) group is critical; it often acts as a bioisosteric replacement for other functional groups,
such as a methoxy or hydroxyl group, while conferring distinct electronic and metabolic
advantages. The piperidine ring itself is one of the most ubiquitous N-heterocycles found in
approved pharmaceuticals, valued for its ability to impart aqueous solubility and serve as a
versatile scaffold for appending other pharmacophoric elements.[3][4]

Key Properties Summary

A compilation of the core identifying and physical properties of 4-(Difluoromethoxy)piperidine
hydrochloride is presented below. This data is essential for reaction planning, analytical
characterization, and material handling.

Property Value Source(s)
CAS Number 1630907-16-2 [11[2]
Molecular Formula CeH12CIF2NO [1][2]
Molecular Weight 187.61 g/mol [1112]

4-

(DIFLUOROMETHOXY)PIPER
Synonyms IDINE HCL, Piperidine, 4- [2]

(difluoromethoxy)-,
hydrochloride (1:1)

Typical Purity >97% [1]

Room Temperature / Inert
Storage Conditions atmosphere, store in freezer [1]
(-20°C)

PART 2: Synthesis Strategy and Mechanistic
Rationale

While specific, detailed experimental procedures for the synthesis of 4-
(Difluoromethoxy)piperidine hydrochloride are not extensively published in peer-reviewed
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journals, a plausible and robust synthetic route can be designed based on well-established
methodologies in fluorine chemistry and heterocyclic synthesis. The following proposed
workflow starts from a common commercially available precursor, 4-hydroxypiperidine.

Proposed Synthetic Workflow

The synthesis can be logically broken down into three key stages:

» Nitrogen Protection: The secondary amine of the piperidine ring must be protected to prevent
it from interfering with the subsequent difluoromethylation step. The tert-butyloxycarbonyl
(Boc) group is an ideal choice due to its stability under the planned reaction conditions and
its straightforward removal.

» Difluoromethylation: The core transformation involves the conversion of the hydroxyl group to
the desired difluoromethoxy ether. This is typically achieved using a difluoromethylating
agent under basic conditions.

» Deprotection and Salt Formation: The final step involves the removal of the Boc protecting
group and the formation of the hydrochloride salt to improve the compound's stability and
handling characteristics.
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Caption: Proposed synthetic workflow for 4-(Difluoromethoxy)piperidine hydrochloride.

Experimental Causality and Protocol Considerations
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o Step 1 (Protection): The use of di-tert-butyl dicarbonate ((Boc)z0) is standard for amine
protection. The reaction is typically run in a non-protic solvent like dichloromethane (DCM)
with a mild base such as triethylamine (EtsN) to neutralize the acid byproduct. The choice of
the Boc group is strategic; it is robust enough to withstand the strongly basic conditions of
the subsequent step.

o Step 2 (Difluoromethylation): This is the most critical step. The hydroxyl group of N-Boc-4-
hydroxypiperidine is first deprotonated with a strong, non-nucleophilic base like sodium
hydride (NaH) in an anhydrous polar aprotic solvent such as DMF or THF. This generates a
nucleophilic alkoxide. This alkoxide then reacts with a suitable difluoromethyl source. While
chlorodifluoromethane (Freon-22) has been used historically, modern, safer alternatives like
TMS-CF2H (Difluoromethyl)trimethylsilane) activated by a fluoride source are often preferred.
The causality is clear: a potent nucleophile is required to attack the electrophilic "CHF2"
synthon. Rigorously anhydrous conditions are paramount to prevent quenching the base and
alkoxide intermediate.

o Step 3 (Deprotection): The Boc group is exquisitely sensitive to strong acid. Treatment with a
solution of hydrochloric acid, such as 4M HCI in dioxane or ethereal HCI, efficiently cleaves
the Boc group, liberating the free amine. The reaction proceeds via protonation of the
carbonyl oxygen of the carbamate, followed by the loss of tert-butyl cation (which is trapped
as isobutylene and t-butanol) and carbon dioxide. The piperidine nitrogen is protonated in
situ by the excess HCI, directly yielding the desired hydrochloride salt, which often
precipitates from the reaction mixture, facilitating its isolation and purification.

PART 3: Applications in Medicinal Chemistry and
Drug Design

The true value of 4-(Difluoromethoxy)piperidine hydrochloride lies in its application as a
molecular building block. The difluoromethoxy group is not merely a placeholder; it is a
strategic modulator of key drug-like properties.

The Role of the Difluoromethoxy Group

The -OCHF2 group is a powerful bioisostere for hydroxyl (-OH), methoxy (-OCHs), and thiol (-
SH) groups. Its unique properties include:
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» Metabolic Stability: The C-F bonds are exceptionally strong, making the difluoromethoxy
group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can
significantly enhance a drug candidate's half-life and oral bioavailability.

e Modulation of pKa: The strong electron-withdrawing nature of the two fluorine atoms lowers
the pKa of the piperidine nitrogen compared to its non-fluorinated or methoxy-substituted
counterparts. This can be crucial for optimizing a compound's ionization state at
physiological pH, affecting its solubility, cell permeability, and target engagement.

 Lipophilicity and Permeability: The -OCHF2 group increases lipophilicity (logP) compared to a
hydroxyl group but is considered a "lipophilic hydrogen bond donor," allowing it to participate
in unique interactions with protein targets. This modulation can fine-tune a molecule's ADME
(Absorption, Distribution, Metabolism, and Excretion) profile.

Scaffold for Biologically Active Agents

Fluorinated piperidine scaffolds are integral to numerous classes of therapeutic agents. While
specific drugs containing the 4-(difluoromethoxy)piperidine fragment are not yet prevalent in
the public domain, its structural similarity to other building blocks used in active research
programs points to its high potential. For instance, related 4,4-difluoropiperidine derivatives
have been synthesized and characterized as potent and highly selective antagonists for the
Dopamine D4 receptor, a target of interest for treating the side effects of Parkinson's disease
therapy.[5][6] The piperidine nitrogen serves as a key attachment point for building out the rest
of the molecule to achieve the desired pharmacophore.
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Caption: Logical workflow for incorporating the building block into a drug candidate.

PART 4: Safety, Handling, and Storage

Scientific integrity demands a cautious approach to handling any chemical reagent, especially
when comprehensive toxicological data is not available.

» Hazard Profile: A specific, verified Safety Data Sheet (SDS) for 4-
(Difluoromethoxy)piperidine hydrochloride (CAS 1630907-16-2) is not readily available in
public databases. However, data for structurally analogous compounds, such as 4,4-
Difluoropiperidine hydrochloride, can provide a useful surrogate for preliminary risk
assessment. For this related compound, the identified hazards include:

o H315: Causes skin irritation.[7]

o H319: Causes serious eye irritation.[7]

o H335: May cause respiratory irritation.[7]
o Recommended Handling Protocols:

o Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat,
chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

o Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any
dust or powder.

o Exposure Controls: Avoid direct contact with skin and eyes. In case of contact, rinse
thoroughly with water. Wash hands thoroughly after handling.

o Storage: Store the compound in a tightly sealed container in a cool, dry place. Some
suppliers recommend storage in a freezer under an inert atmosphere to ensure long-term
stability.[8]

Conclusion
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4-(Difluoromethoxy)piperidine hydrochloride represents more than just another chemical in
a catalog. It is an enabling tool for medicinal chemists, offering a pre-packaged combination of
a privileged pharmaceutical scaffold and a powerful bioisosteric group. Its strategic use can
lead to the discovery of drug candidates with enhanced metabolic stability, optimized
physicochemical properties, and improved target affinity. By understanding its properties,
plausible synthesis, and potential applications, researchers are better equipped to leverage this
valuable building block in the development of innovative therapeutics to address unmet medical
needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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